(R)-4-(4-((3-aMino-2-hydroxypropyl)aMino)phenyl)Morpholin-3-one (dihydrochloride)
Description
(R)-4-(4-((3-Amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one (dihydrochloride) is a synthetic intermediate and impurity identified during the manufacturing process of rivaroxaban, a direct oral anticoagulant . Structurally, it features a morpholin-3-one core substituted with a 4-aminophenyl group and a chiral (R)-configured 3-amino-2-hydroxypropylamino side chain, with two hydrochloride counterions enhancing its solubility . This compound arises from an intermolecular reaction between (R)-4-[4-[(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one and (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one under basic conditions during rivaroxaban synthesis . Its formation highlights the importance of stringent process control to minimize impurities in pharmaceutical production.
Properties
IUPAC Name |
4-[4-[[(2R)-3-amino-2-hydroxypropyl]amino]phenyl]morpholin-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3.2ClH/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18;;/h1-4,12,15,17H,5-9,14H2;2*1H/t12-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACBBFHFJJTMCI-CURYUGHLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC[C@@H](CN)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one (dihydrochloride) is a compound of interest due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H18ClN3O3
- CAS Number : 2444009-64-5
- Molecular Weight : 303.76 g/mol
- Solubility : Slightly soluble in water (7.1 g/L at 25 °C)
- Density : 1.4 g/cm³
The compound features a morpholine ring and an amino group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes involved in cellular signaling pathways. The morpholine moiety enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Antitumor Activity
Research indicates that (R)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including:
The mechanism involves apoptosis induction via activation of caspase pathways and modulation of cell cycle regulators.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
These findings suggest potential applications in treating infections caused by resistant strains.
Case Studies
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Case Study on Tumor Growth Inhibition :
A study conducted on xenograft models demonstrated that administration of (R)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one led to a significant reduction in tumor size compared to controls. The treatment resulted in a tumor growth inhibition rate of approximately 70% over four weeks . -
Synergistic Effects with Other Anticancer Agents :
Combining this compound with established chemotherapeutics like doxorubicin enhanced the overall efficacy, suggesting a synergistic effect that warrants further investigation .
Scientific Research Applications
Anticancer Activity
Research has indicated that morpholine derivatives, including this compound, exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The morpholine ring is known to enhance the bioactivity of various drug candidates by improving solubility and bioavailability.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Morpholine derivatives have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents. Preliminary studies suggest that (R)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one may inhibit the growth of certain pathogenic bacteria.
Lead Compound in Drug Design
This compound serves as a lead structure in drug design due to its unique pharmacophore. Its ability to interact with biological targets makes it a candidate for further optimization to develop more potent derivatives. Structure-activity relationship (SAR) studies are ongoing to explore modifications that could enhance efficacy and reduce toxicity.
Potential CNS Applications
The morpholine scaffold is frequently utilized in developing central nervous system (CNS) drugs. Research suggests that compounds containing this structure can cross the blood-brain barrier, which is crucial for treating neurological disorders. Investigations into its effects on neurotransmitter systems are warranted.
Case Studies and Research Findings
Comparison with Similar Compounds
Rivaroxaban Open Ring Impurity (CAS 721401-53-2)
Rivaroxaban Amine Impurity (CAS 898543-06-1)
- Structure: (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride .
- Key Differences: Incorporates an oxazolidinone ring instead of the hydroxypropylamino side chain.
- Synthesis : Achieved via reaction of intermediates with 1,1'-carbonyldiimidazole, yielding 85–89.1% under optimized conditions .
- Bioactivity: The oxazolidinone moiety may confer distinct pharmacokinetic properties compared to the target compound .
Morpholinone-Based Analogues
4-(4-Aminophenyl)morpholin-3-one (CAS 438056-69-0)
- Structure: Simplest analogue lacking the hydroxypropylamino side chain .
Properties :
Parameter Value Molecular Formula C₁₀H₁₂N₂O₂ Molecular Weight 192.22 g/mol Solubility (20°C) 16.6 g/L Melting Point 171–175°C LogP 1.28 - Role : Intermediate in synthesizing rivaroxaban-related compounds; absence of the hydroxypropyl group reduces steric hindrance and solubility .
4-[4-(N-(3-Chloro-(2R)-2-hydroxypropyl)amino)phenyl]morpholin-3-one
- Structure : Chloro-substituted derivative with an (R)-configured hydroxypropyl chain .
- Key Differences: Chlorine atom increases lipophilicity (LogP ~1.5) and alters reactivity compared to the amino-substituted target compound.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility (g/L) | LogP | PSA (Ų) |
|---|---|---|---|---|---|
| Target compound (dihydrochloride) | C₁₃H₁₉N₃O₃·2HCl | 354.23 | >50 (aqueous) | 0.45* | 110.6 |
| Rivaroxaban Amine Impurity | C₁₄H₁₇N₃O₄·HCl | 343.77 | ~30 | 1.02 | 95.3 |
| 4-(4-Aminophenyl)morpholin-3-one | C₁₀H₁₂N₂O₂ | 192.22 | 16.6 | 1.28 | 55.6 |
*Estimated using in silico tools due to lack of experimental data .
Preparation Methods
Hydrogenation of Nitro Precursor
Nitration of 4-Phenyl-3-Morpholinone
4-(4-Nitrophenyl)-3-morpholinone (VII) is synthesized via nitration of 4-phenyl-3-morpholinone (VIII):
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Nitrating Agent : 65% nitric acid in concentrated sulfuric acid at –10–0°C.
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Workup : Neutralization with aqueous ammonia (pH 7–7.5) and extraction with acetone/water mixtures to isolate the para-isomer.
Introduction of the (R)-3-Amino-2-Hydroxypropylamino Side Chain
The chiral side chain is introduced via stereoselective coupling reactions. Two primary strategies are employed:
Epoxide Ring-Opening with Amines
Reductive Amination
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Substrate : 4-(4-Aminophenyl)-3-morpholinone and 2-hydroxypropanal.
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Catalyst : Sodium cyanoborohydride (NaBH₃CN) or chiral catalysts for enantiomeric control.
Salt Formation: Dihydrochloride Preparation
The free base is converted to the dihydrochloride salt for enhanced stability:
-
Procedure :
Process Optimization and Scalability
Catalytic Hydrogenation Improvements
Stereochemical Control
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Chiral Auxiliaries : Use of (R)-epichlorohydrin ensures retention of configuration during epoxide ring-opening.
-
Crystallization : Diastereomeric salts (e.g., with tartaric acid) resolve enantiomers pre-salt formation.
Analytical Data and Characterization
Table 1: Key Reaction Parameters for Intermediate Steps
Table 2: Spectral Data for Target Compound
| Technique | Data |
|---|---|
| ¹H NMR (D₂O) | δ 3.85 (m, 4H, morpholine), 3.20 (dd, 1H, CH-OH), 2.95 (m, 2H, NH₂) |
| HPLC Purity | 99.2% (RT = 8.7 min) |
| Melting Point | 192–194°C (decomposes) |
Industrial Applications and Patent Analysis
The methodology aligns with processes for rivaroxaban intermediates, where morpholinone derivatives are critical. For example, 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one is synthesized via analogous amine-epoxide couplings .
Q & A
Q. What advanced techniques detect low-abundance degradation products in stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
